2-[(Propan-2-yloxy)methyl]benzonitrile
Overview
Description
2-[(Propan-2-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is a significant compound in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be further optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-[(Propan-2-yloxy)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to produce primary amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of diverse products .
Scientific Research Applications
2-[(Propan-2-yloxy)methyl]benzonitrile is widely used in scientific research and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a biochemical reagent in proteomics research . The compound’s unique properties make it valuable in various industrial applications, including the production of dyes, coatings, and advanced materials .
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group is highly reactive, allowing it to participate in various chemical reactions that modify biological molecules. These interactions can lead to changes in the structure and function of proteins, enzymes, and other cellular components .
Comparison with Similar Compounds
2-[(Propan-2-yloxy)methyl]benzonitrile can be compared with other similar compounds, such as benzonitrile and its derivatives. While benzonitrile itself is a simpler molecule, the addition of the isopropoxymethyl group in this compound enhances its reactivity and broadens its range of applications. Other similar compounds include 2-(methoxymethyl)benzonitrile and 2-(ethoxymethyl)benzonitrile, which differ in the alkoxy group attached to the benzene ring .
Properties
IUPAC Name |
2-(propan-2-yloxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOOOXPWTCVNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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